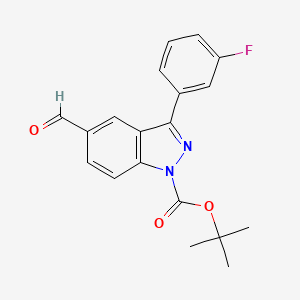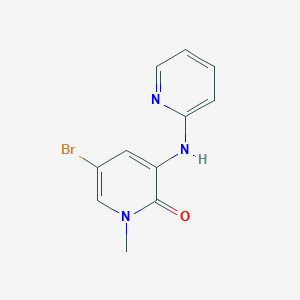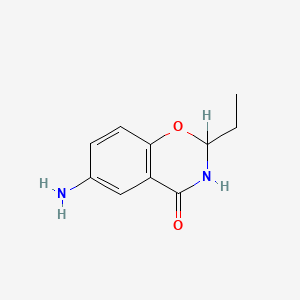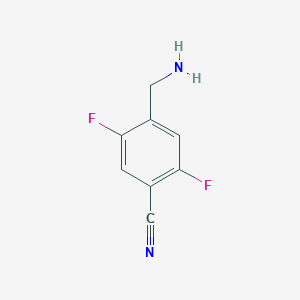
4-Cyano-2,5-difluorobenzylamine
描述
4-Cyano-2,5-difluorobenzylamine is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, characterized by the presence of amino and difluoromethyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorobenzylamine typically involves multiple steps. One common method starts with the nitration of 2,5-difluorotoluene to form 2,5-difluoronitrotoluene. This intermediate is then reduced to 2,5-difluoroaniline, which undergoes a Sandmeyer reaction to introduce the cyano group, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of nitrile oxidoreductase enzymes can facilitate the conversion of 2,5-difluorobenzonitrile to this compound under mild conditions, making the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Cyano-2,5-difluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-Nitromethyl-2,5-difluorobenzonitrile.
Reduction: 4-Aminomethyl-2,5-difluorobenzylamine.
Substitution: This compound derivatives with various substituents replacing the fluorine atoms.
科学研究应用
4-Cyano-2,5-difluorobenzylamine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Cyano-2,5-difluorobenzylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the amino and difluoromethyl groups allows it to form strong interactions with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 2,5-Difluorobenzonitrile
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluoroaniline
Uniqueness
4-Cyano-2,5-difluorobenzylamine is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in research and industrial applications.
属性
分子式 |
C8H6F2N2 |
|---|---|
分子量 |
168.14 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2 |
InChI 键 |
NECALKJWFVLEAY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)C#N)F)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
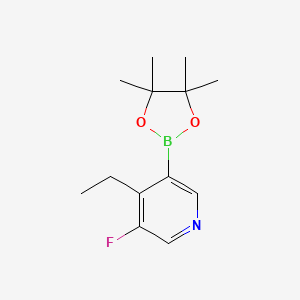
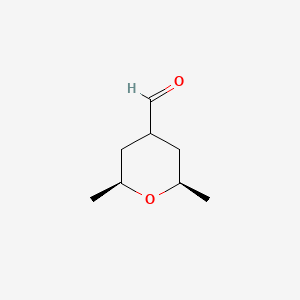
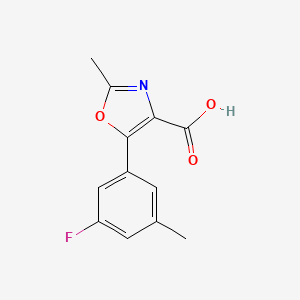
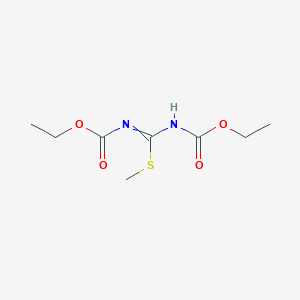
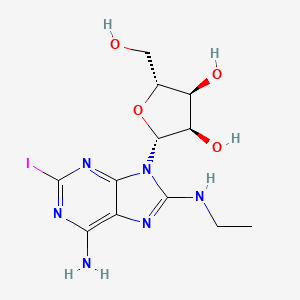
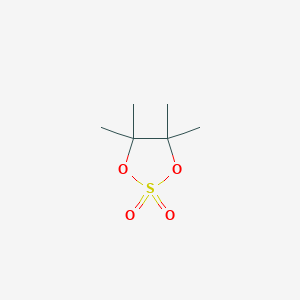
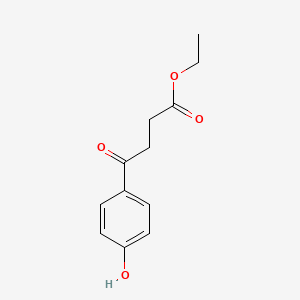
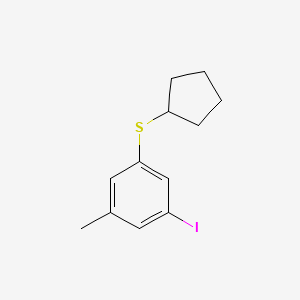
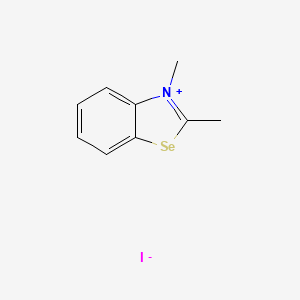
![2-Propenoic acid, (1S)-1-[(phenylmethoxy)methyl]-2-propen-1-yl ester](/img/structure/B8494391.png)
![5-p-Tolyl-3,4-diaza-bicyclo[4.1.0]hepta-2,4-dien-2-ol](/img/structure/B8494393.png)
